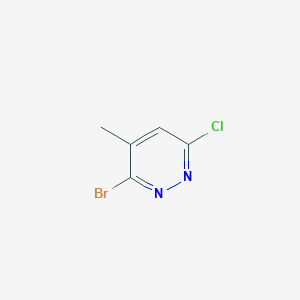

3-Bromo-6-chloro-4-methylpyridazine

Description

Significance of Pyridazine (B1198779) Core Structures in Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in chemical research. nih.govnih.gov Its unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, make it a valuable component in the design of novel compounds. nih.gov The pyridazine core is considered a bioisostere of other aromatic rings, offering a less lipophilic alternative to the phenyl group in drug design. nih.gov This has led to the incorporation of the pyridazine moiety into a variety of clinically evaluated drug candidates. nih.gov

Overview of Halogenated Pyridazines in Organic Synthesis

Halogenated pyridazines are particularly important intermediates in organic synthesis. The presence of halogen atoms provides reactive sites for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. organic-chemistry.org This allows for the selective functionalization of the pyridazine ring, enabling the construction of a diverse array of substituted pyridazine derivatives. These derivatives are instrumental in the development of new pharmaceuticals and agrochemicals. studypool.comontosight.ai

Unique Structural Features of 3-Bromo-6-chloro-4-methylpyridazine (B6166775) within the Pyridazine Scaffold

This compound possesses a distinct substitution pattern that makes it a highly versatile synthetic intermediate. bldpharm.com The presence of two different halogen atoms, bromine and chlorine, at the C3 and C6 positions, respectively, allows for regioselective reactions. The differential reactivity of the C-Br and C-Cl bonds enables chemists to selectively target one position over the other. The methyl group at the C4 position also influences the electronic properties and reactivity of the ring.

Historical Context of Pyridazine Synthesis and Functionalization

The history of pyridazine chemistry dates back to the late 19th century. Emil Fischer reported the first synthesis of a pyridazine derivative in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine was later synthesized by the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org A more practical route starting from maleic hydrazide was subsequently developed. wikipedia.org Over the years, numerous methods for the synthesis and functionalization of pyridazines have been established, including cycloaddition reactions and various cross-coupling strategies. researchgate.netorganic-chemistry.org

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-6-chloro-4-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZGZDLULLUTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Routes to 3-Bromo-6-chloro-4-methylpyridazine (B6166775)

The synthesis of this compound typically involves the halogenation of a suitable pyridazine (B1198779) precursor. While specific, detailed synthetic procedures for this exact compound are not extensively documented in readily available literature, general methods for the synthesis of halopyridazines can be inferred. One common approach involves the reaction of a pyridazinone with a halogenating agent like phosphorus oxychloride or phosphorus pentachloride to introduce the chloro group, followed by a bromination step. The starting material could potentially be 3-hydroxy-4-methyl-6-chloropyridazine or a related derivative.

Purification and Isolation Techniques

Following its synthesis, this compound is typically purified using standard laboratory techniques. These methods often include:

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of purer crystals.

Chromatography: Column chromatography is a common method for separating components of a mixture. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and the different components are eluted with a suitable solvent system.

The purity of the isolated compound is often assessed by its melting point range; a narrow melting point range is indicative of a pure substance. liberty.edu

Spectroscopic and Physicochemical Properties

The structural characterization of this compound is accomplished through various spectroscopic methods.

| Property | Data |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.45 g/mol |

| Appearance | Solid |

| CAS Number | 89283-91-0 |

This table is based on data from various chemical suppliers. ambeed.comchemicalbook.comcymitquimica.compharmaffiliates.comsigmaaldrich.com

Spectroscopic Data:

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons and a singlet for the aromatic proton on the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.

¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons attached to the halogens would exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending, C=N and C=C stretching vibrations within the aromatic ring, and C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 6 Chloro 4 Methylpyridazine

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring of 3-Bromo-6-chloro-4-methylpyridazine (B6166775)

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two electron-withdrawing halogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. The positions of the bromine and chlorine atoms on the ring are crucial in determining the regioselectivity of these transformations. Generally, in such dihalogenated pyridazine systems, the position para to a ring nitrogen is highly activated towards nucleophilic attack.

Replacement of Halogen Atoms by Oxygen-Containing Nucleophiles

The displacement of the halogen atoms in this compound by oxygen-based nucleophiles, such as alkoxides and hydroxides, provides a direct route to the corresponding alkoxy- and hydroxy-pyridazines. The regioselectivity of this substitution is dependent on the reaction conditions and the nature of the nucleophile. Typically, the chlorine atom at the 6-position is more susceptible to nucleophilic attack than the bromine atom at the 3-position. This is attributed to the greater electronegativity of chlorine, which leads to a more polarized C-Cl bond, and the position of the chlorine atom being para to one of the ring nitrogens, which stabilizes the Meisenheimer intermediate formed during the reaction.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to preferentially yield 3-bromo-6-methoxy-4-methylpyridazine. Harsh reaction conditions, such as higher temperatures or the use of a stronger nucleophile, might lead to the substitution of the bromine atom or disubstitution.

Table 1: Regioselectivity in Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Expected Major Product | Rationale |

|---|---|---|

| Sodium Methoxide (NaOMe) | 3-bromo-6-methoxy-4-methylpyridazine | Higher reactivity of the C6-Cl bond due to electronic effects of the pyridazine ring. |

Replacement of Halogen Atoms by Nitrogen-Containing Nucleophiles

Similarly, nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, can be employed to introduce amino functionalities onto the pyridazine ring. The reaction of this compound with amines generally follows a similar regiochemical trend as observed with oxygen nucleophiles, with the C6-chloro group being the more labile leaving group.

For example, treatment with ammonia or a primary amine like ethylamine (B1201723) would likely afford the corresponding 6-amino-3-bromo-4-methylpyridazine derivative. The reactivity can be influenced by factors such as the steric hindrance of the amine and the solvent used. In some cases, a change in reaction conditions can alter the selectivity, although substitution at the C6 position is generally favored. Studies on related halopyridazines have shown that such amination reactions are a cornerstone for the synthesis of biologically active compounds. For instance, the displacement of a chlorine atom in 2-chloropyrido[3',2':4,5]imidazo[1,2-b]pyridazine by various nucleophiles highlights the feasibility of this transformation on the pyridazine scaffold researchgate.net.

Cross-Coupling Reactions Utilizing Halogen Substituents of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the derivatization of heterocyclic compounds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential cross-coupling reactions.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a versatile method for creating C-C bonds. libretexts.orgnih.gov In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the C3 position. wikipedia.org

By carefully selecting the palladium catalyst, ligands, base, and reaction temperature, it is possible to achieve high yields of the mono-arylated or mono-alkylated product at the C3 position, leaving the C6-chloro group intact for subsequent transformations. For example, reacting this compound with an arylboronic acid in the presence of a catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate would be expected to yield a 3-aryl-6-chloro-4-methylpyridazine. mdpi.comnih.gov

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-chloro-4-methyl-3-phenylpyridazine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 6-chloro-3-(4-methoxyphenyl)-4-methylpyridazine |

Heck and Sonogashira Coupling Reactions

The Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, and the Sonogashira reaction, the coupling with a terminal alkyne, are also applicable to this compound. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, these reactions can be performed selectively at the more reactive C-Br bond. wikipedia.orgorganic-chemistry.org

The Heck reaction with an alkene like styrene, catalyzed by a palladium source such as Pd(OAc)₂, would introduce a styrenyl group at the C3 position. nih.govyoutube.comlibretexts.org The Sonogashira coupling, typically co-catalyzed by copper(I) iodide, with a terminal alkyne like phenylacetylene, would lead to the formation of a 3-alkynyl-6-chloro-4-methylpyridazine. scirp.org The resulting products with unsaturated side chains are valuable intermediates for further synthetic elaborations.

Kumada and Stille Coupling Applications

The Kumada coupling, which utilizes a Grignard reagent as the organometallic partner, and the Stille coupling, which employs an organotin reagent, are alternative palladium-catalyzed cross-coupling methods for C-C bond formation. libretexts.org While less commonly used than the Suzuki-Miyaura reaction due to the often harsh reaction conditions of Kumada coupling and the toxicity of organotin compounds in Stille coupling, they offer complementary reactivity.

A review on the functionalization of imidazo[1,2-b]pyridazines mentions the use of Kumada and Stille couplings, indicating their applicability to the pyridazine core. researchgate.net In the context of this compound, a Kumada coupling with a Grignard reagent like phenylmagnesium bromide would be expected to proceed selectively at the C3 position. Similarly, a Stille reaction with an organostannane such as tributyl(phenyl)tin would also favor substitution at the C-Br bond. These reactions expand the arsenal (B13267) of synthetic methods available for the derivatization of this versatile heterocyclic building block.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution on the pyridazine ring is generally challenging due to its electron-deficient character, which is further exacerbated by the presence of two electron-withdrawing halogen substituents (bromo and chloro). Such reactions are significantly less favorable compared to those on electron-rich aromatic systems like benzene.

The introduction of electrophiles such as nitro (–NO₂) or sulfo (–SO₃H) groups onto the pyridazine nucleus typically requires harsh reaction conditions, if it proceeds at all. For instance, the nitration of pyridines, a related but less electron-deficient heterocycle, often necessitates the use of potent nitrating agents and high temperatures. youtube.comacs.orgnjit.edudissertationtopic.net The nitration of chlorinated pyridines has been reported to occur under aggressive conditions, such as with a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com Similarly, aromatic sulfonation involves heating the compound with sulfuric acid or oleum. wikipedia.orglibretexts.org

For this compound, any potential electrophilic attack would be directed to the C-5 position, the only available carbon atom on the ring. However, the deactivating effect of the adjacent nitrogen atoms and the two halogen atoms makes this a highly disfavored process. It is anticipated that forcing conditions would be necessary, and these may lead to degradation of the starting material or low yields of the desired product.

| Reaction Type | Reagents | Expected Outcome | Reference |

| Nitration | HNO₃/H₂SO₄ | Low yield of 5-nitro derivative or decomposition | youtube.comacs.org |

| Sulfonation | H₂SO₄/SO₃ | Low yield of 5-sulfonic acid or decomposition | wikipedia.orglibretexts.org |

Functionalization of the Methyl Group in this compound

The methyl group at the C-4 position offers an alternative site for derivatization, allowing for modifications without altering the core heterocyclic structure directly. The reactivity of this methyl group is influenced by the adjacent electron-withdrawing pyridazine ring.

One potential transformation is halogenation of the methyl group. In related methylpyridines, chlorination has been shown to occur preferentially at the methyl group under certain conditions, suggesting that radical halogenation could be a viable strategy for introducing one or more halogen atoms. youtube.com

Oxidation of the methyl group to an aldehyde or a carboxylic acid represents another key functionalization pathway. This would provide a handle for a wide range of subsequent transformations, such as the formation of amides, esters, or other carbonyl derivatives. While specific conditions for the oxidation of the methyl group on this compound are not widely reported, methods used for the oxidation of methyl groups on other electron-deficient heterocycles could be applicable.

Condensation reactions involving the methyl group are also conceivable, particularly if it can be deprotonated to form a carbanion. libretexts.org This would allow for the formation of new carbon-carbon bonds by reaction with electrophiles such as aldehydes or ketones. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridazine ring, potentially facilitating such reactions.

| Transformation | Reagents/Conditions | Potential Product |

| Halogenation | N-Halosuccinimide, radical initiator | 4-(Halomethyl)-3-bromo-6-chloropyridazine |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | 3-Bromo-6-chloro-4-pyridazinecarboxylic acid |

| Condensation | Strong base, Aldehyde/Ketone | 4-(2-Hydroxyalkyl)-3-bromo-6-chloropyridazine |

Chemo- and Regioselectivity in Reactions of this compound

The presence of two different halogen atoms at positions C-3 (bromo) and C-6 (chloro) introduces the critical aspects of chemo- and regioselectivity, particularly in metal-catalyzed cross-coupling reactions. The differential reactivity of carbon-halogen bonds is a cornerstone of selective synthesis.

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings, the general order of reactivity for aryl halides is I > Br > Cl > F. rsc.orgnih.govharvard.edu This trend is based on the bond dissociation energies of the carbon-halogen bonds. Consequently, it is highly probable that the C-Br bond at the C-3 position will react selectively over the C-Cl bond at the C-6 position under carefully controlled reaction conditions.

This differential reactivity allows for a stepwise functionalization of the pyridazine ring. For example, a Suzuki-Miyaura coupling could be performed to introduce an aryl or heteroaryl group at the C-3 position, leaving the C-6 chloro substituent intact for a subsequent, potentially different, cross-coupling reaction under more forcing conditions. The choice of palladium catalyst and ligands can also influence the selectivity, although the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor. rsc.orgnih.gov

Nucleophilic aromatic substitution (SNAAr) reactions also exhibit regioselectivity. The positions ortho and para to the ring nitrogens are activated towards nucleophilic attack. In the case of this compound, both the C-3 and C-6 positions are activated. The outcome of a nucleophilic substitution would depend on the nature of the nucleophile and the reaction conditions, with potential for substitution at either or both halogenated positions. wur.nlnih.gov

Table of Expected Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Site of Primary Reaction | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C-3 (Bromo position) | Higher reactivity of C-Br bond |

| Sonogashira | Terminal alkyne | C-3 (Bromo position) | Higher reactivity of C-Br bond |

| Stille | Organostannane | C-3 (Bromo position) | Higher reactivity of C-Br bond |

This inherent selectivity makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridazine derivatives with precise control over the substitution pattern.

Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive review of publicly accessible scientific databases, scholarly articles, and patents has revealed a significant lack of detailed spectroscopic information for the chemical compound this compound. Despite its listing in several chemical supplier catalogs, which confirms its commercial availability, the detailed experimental data required for a thorough structural elucidation and spectroscopic characterization is not available in the public domain. Consequently, an in-depth article focusing on its advanced spectroscopic characterization cannot be generated at this time.

The requested analysis, which was to include detailed discussions and data tables for various spectroscopic methods, is contingent on the availability of primary research findings. The specific data points required for such an article, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, insights from advanced 2D-NMR techniques, and vibrational frequencies from Fourier Transform Infrared (FTIR) and Raman spectroscopy, are not present in published literature.

While general spectroscopic characteristics of the parent pyridazine ring system and related halogenated derivatives are known, this general information is insufficient for a detailed analysis of this compound. The precise effects of the bromo, chloro, and methyl substituents on the pyridazine core's electronic environment and molecular vibrations can only be determined through experimental measurement.

Searches for patents that might include the synthesis and characterization of this compound did not yield the necessary spectroscopic details. Similarly, while spectral prediction software exists, an article based on theoretical data would not meet the requirement for a professional and authoritative text based on actual research findings.

Until researchers publish the experimental spectroscopic data for this compound, a scientifically rigorous article on its advanced spectroscopic characterization and structural elucidation cannot be written.

Analysis of Vibrational Modes and Band Assignments

There is no specific Fourier-transform infrared (FT-IR) spectroscopy data or detailed analysis of the vibrational modes for this compound found in the public domain. While general vibrational frequencies for functional groups present in the molecule (such as C-Br, C-Cl, C-N, and C-H bonds) can be predicted based on established ranges, a specific experimental spectrum and corresponding band assignments for this particular compound are not available. Without this data, a detailed discussion of its vibrational characteristics is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, no dedicated studies on the ultraviolet-visible (UV-Vis) spectroscopic properties of this compound have been found. UV-Vis spectroscopy is crucial for understanding the electronic transitions within a molecule, typically the π → π* and n → π* transitions in heteroaromatic systems. The absence of an experimental spectrum means that the absorption maxima (λmax) and the nature of the electronic transitions specific to this compound have not been documented.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

While some commercial suppliers indicate the availability of mass spectrometry data, the actual mass spectra and detailed fragmentation patterns for this compound are not publicly presented. Mass spectrometry would be essential to confirm the molecular weight of the compound and to elucidate its fragmentation pathways under ionization, providing valuable structural information based on the observed fragment ions.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic data has yielded no results for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Without a crystallographic study, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles remains unknown.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive search for dedicated computational chemistry studies on the specific compound this compound has revealed a significant gap in the available scientific literature. While the user requested a detailed article covering Density Functional Theory (DFT) calculations of its electronic and geometric structure, as well as quantum chemical modeling of its spectroscopic properties, no published research providing this specific analysis could be located.

The inquiry sought to populate a detailed outline, including molecular geometry optimization, HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP) mapping, atomic charge distribution, predicted vibrational frequencies, and simulated NMR chemical shifts for this compound.

Searches confirmed the compound's existence, with listings in various chemical supplier catalogs which provide basic physical properties but no computational data. Furthermore, numerous computational studies on analogous pyridazine derivatives were identified. For instance, detailed DFT analyses have been published for similar molecules such as 3,6-dichloro-4-methylpyridazine (B106839) and 3-chloro-6-methoxypyridazine. These studies employed methods like DFT with the B3LYP functional and basis sets like 6-311++G(d,p) to investigate molecular structure, vibrational spectra (FT-IR and FT-Raman), HOMO-LUMO gaps, MEP, and NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

However, despite the availability of methodologies and data for structurally related compounds, a dedicated theoretical investigation into this compound itself appears to be absent from accessible scholarly databases and journals. Therefore, the specific data required to generate the requested article, including data tables on bond lengths, angles, electronic properties, and spectroscopic predictions, is not available.

This highlights a specific area where further computational research could contribute to a more complete understanding of the structure-property relationships within this class of halogenated pyridazine compounds. Without a source publication detailing these specific computational results, generating the requested scientific article is not possible.

Quantum Chemical Modeling of Spectroscopic Properties

Theoretical UV-Vis Spectra and Electronic Excitations (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a workhorse of modern computational chemistry for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

A hypothetical TD-DFT calculation on this compound would involve first optimizing the ground-state geometry of the molecule using a suitable functional and basis set. Following this, the TD-DFT calculation would be performed to obtain the vertical excitation energies and oscillator strengths. The resulting data would allow for the simulation of a theoretical UV-Vis spectrum, which could then be compared with experimental data if it were available. Such a study would elucidate the nature of the electronic transitions and the contribution of different molecular orbitals.

Table 1: Hypothetical TD-DFT Data for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.015 | n → π |

| S0 → S2 | 285 | 0.250 | π → π |

| S0 → S3 | 250 | 0.180 | π → π* |

Note: This table is illustrative and based on general knowledge of similar compounds. Actual values would require specific calculations.

Reaction Mechanism Studies and Energetic Profiles of this compound

Computational chemistry is instrumental in mapping out the reaction mechanisms and determining the energetic profiles of chemical reactions. For this compound, this could involve studying its reactivity towards various reagents, such as nucleophiles or in cross-coupling reactions. The pyridazine ring is known to undergo nucleophilic substitution reactions, and the presence of two halogen atoms at positions 3 and 6 offers multiple sites for such reactions. wur.nlacs.orgacs.org

Theoretical studies can be employed to calculate the activation energies and reaction enthalpies for different possible reaction pathways. For example, in a nucleophilic aromatic substitution reaction, one could computationally model the attack of a nucleophile at either the C3 or C6 position. By calculating the energies of the starting materials, transition states, and products, it is possible to determine which pathway is kinetically and thermodynamically favored.

Furthermore, computational methods can shed light on the role of catalysts in reactions involving pyridazine derivatives. For instance, in a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds with pyridazines, DFT calculations can be used to elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) are crucial in determining the solid-state structure and physical properties of molecular compounds. frontiersin.org For this compound, a variety of NCIs can be anticipated, including halogen bonding, hydrogen bonding, π-π stacking, and van der Waals forces. d-nb.infonih.gov

The bromine and chlorine atoms on the pyridazine ring can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules. The nitrogen atoms in the pyridazine ring are potential hydrogen bond acceptors. The aromatic pyridazine ring itself can participate in π-π stacking interactions. Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions.

A computational analysis of the crystal packing of this compound, if its crystal structure were determined, would reveal the intricate network of these intermolecular forces. Understanding these interactions is important for predicting properties like melting point, solubility, and polymorphism. Even in the absence of a crystal structure, computational dimerization studies can provide valuable information about the preferred modes of intermolecular association.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-Br, C-Cl | N, O, S, π-systems |

| Hydrogen Bond | C-H | N |

| π-π Stacking | Pyridazine ring | Pyridazine ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.org The pyridazine scaffold is found in many biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. sarpublication.comnih.govnih.govmdpi.com

In a QSAR study, a set of known pyridazine derivatives with measured biological activity is used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to find a mathematical equation that best correlates the descriptors with the biological activity.

For a compound like this compound, a QSAR model developed for a particular biological activity could be used to predict its potential efficacy. The descriptors for this molecule, such as its molecular weight, logP, polar surface area, and various quantum chemical parameters, would be calculated and plugged into the QSAR equation. The predicted activity would then guide further experimental investigation. The development of robust QSAR models for pyridazine scaffolds is an active area of research, aiding in the rational design of new and more potent drug candidates. nih.gov

Applications in Organic Synthesis

A Versatile Building Block for Complex Heterocycles

This compound serves as a scaffold for the construction of more elaborate heterocyclic systems. The ability to selectively functionalize the C3 and C6 positions allows for the stepwise introduction of different substituents, leading to the creation of complex molecules with well-defined substitution patterns. These resulting heterocycles are often key intermediates in the synthesis of biologically active compounds.

Precursor for Polysubstituted Pyridazines

The primary application of this compound is as a precursor for the synthesis of a wide variety of polysubstituted pyridazines. Through a combination of nucleophilic substitution and cross-coupling reactions, chemists can readily access a diverse library of pyridazine (B1198779) derivatives. These derivatives are of significant interest in medicinal chemistry, as the pyridazine scaffold is a common feature in many pharmacologically active molecules. nih.govscirp.orgresearchgate.net The ability to systematically vary the substituents on the pyridazine ring is crucial for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

3-Bromo-6-chloro-4-methylpyridazine (B6166775) is a strategically important molecule in the field of heterocyclic chemistry. Its unique arrangement of substituents provides a versatile platform for the synthesis of a wide array of complex organic molecules. The differential reactivity of its two halogen atoms allows for controlled, regioselective transformations, making it an invaluable tool for organic chemists. As the demand for novel heterocyclic compounds in various scientific disciplines continues to grow, the importance of versatile building blocks like this compound is set to increase.

Unraveling the Synthesis of this compound: A Detailed Examination

The chemical compound this compound is a halogenated derivative of the pyridazine (B1198779) heterocyclic system. Its synthesis involves multi-step procedures, primarily revolving around the construction and subsequent functionalization of the pyridazine core. This article delineates the key synthetic methodologies, from the formation of halogen- and alkyl-bearing pyridazine scaffolds to the direct synthesis and optimization of the target molecule.

Applications of 3 Bromo 6 Chloro 4 Methylpyridazine in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The di-halogenated nature of 3-Bromo-6-chloro-4-methylpyridazine (B6166775) makes it an exemplary intermediate for the synthesis of fused and complex heterocyclic systems. The bromine and chlorine atoms act as functional handles that can be selectively targeted in subsequent reactions to build larger molecular architectures.

Organic chemists utilize this compound in annulation and cyclization reactions to construct bicyclic and polycyclic systems containing the pyridazine (B1198779) moiety. For instance, the chlorine atom can be displaced by a dinucleophile, leading to the formation of a new ring fused to the pyridazine core. A well-documented synthetic route involves reacting a substituted chloropyridazine with a hydrazine derivative to form a triazolopyridazine, a class of compounds with significant biological activity. prepchem.comliberty.edu Similarly, reactions can lead to the formation of other fused systems like imidazo[1,2-b]pyridazines. researchgate.netnih.gov The presence of both bromo and chloro groups allows for sequential, regioselective reactions, further enhancing its utility in the synthesis of intricate molecular targets. researchgate.net

Building Block for Pharmaceutical Scaffolds and Precursors

The pyridazine ring is a recognized "pharmacophore," a molecular feature responsible for a drug's biological activity, and is present in several therapeutic agents. nih.gov Consequently, this compound is a highly valuable starting material for the development of new pharmaceutical compounds.

Heterocyclic compounds built upon the pyridazine backbone are noted as significant biologically active pharmacophores in medicinal chemistry. nih.gov They form the core structure of various drugs with diverse therapeutic applications. nih.gov The specific substitution pattern of this compound allows chemists to synthesize derivatives that can be evaluated for a range of biological activities. The ability to selectively functionalize the molecule at its different positions is key to creating libraries of related compounds for screening. Pyridazines are integral components of many bioactive natural products and pharmaceuticals. organic-chemistry.org

Table 1: Examples of Bioactive Molecules Incorporating the Pyridazine Scaffold

| Compound Class | Therapeutic Area/Biological Activity | Structural Role of Pyridazine |

| Imidazo[1,2-b]pyridazines | Anti-cancer, Anti-inflammatory | Core bicyclic scaffold formed from a pyridazine precursor. researchgate.net |

| Pyridazinones | Antiviral (e.g., against Hepatitis A Virus) | Central heterocyclic ring system. nih.gov |

| Triazolopyridazines | Herbicidal, Anti-cancer | Fused heterocyclic system derived from a pyridazine intermediate. prepchem.comliberty.edu |

In drug discovery, the goal is to identify and optimize lead compounds that can modulate the function of a biological target. This compound serves as an ideal scaffold for this process. Its reactive halogen sites allow for the systematic introduction of various substituents through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling. researchgate.net This enables the exploration of the structure-activity relationship (SAR), which is fundamental to optimizing a drug candidate's potency and properties. The creation of diverse chemical libraries from a common pyridazine core is an efficient strategy for discovering new therapeutic agents. researchgate.netnih.gov

Utilization in Agrochemical Development and Specialty Chemicals

The utility of the pyridazine heterocycle extends beyond pharmaceuticals into the agrochemical sector. organic-chemistry.org Similar to its role in drug discovery, this compound acts as a precursor for the synthesis of novel pesticides, including herbicides and fungicides. The halogen substituents on the pyridazine ring enhance its reactivity, allowing for its incorporation into the molecular structures of modern agrochemicals. innospk.com For example, a herbicidal pyridazine derivative, 6-chloro-3-[(4-fluorophenoxy)methyl] prepchem.cominnospk.comorganic-chemistry.orgtriazolo[4,3-b]pyridazine, was synthesized and tested for its ability to target specific fungi, demonstrating the applicability of this chemical class in agriculture. liberty.edu

Synthesis of Functional Materials Incorporating Pyridazine Moieties

The unique electronic properties of the pyridazine ring make it an attractive component for functional materials. Pyridazines are classified as organic heterocyclic aromatic semiconductors and have found applications in materials science. liberty.edu Research has shown that pyridazine-based compounds can be used to improve the efficiency of phosphorescent Organic Light Emitting Diodes (OLEDs). liberty.edu Furthermore, certain pyridazine derivatives have demonstrated success as corrosion inhibitors for aluminum alloys, highlighting their industrial applications. liberty.edu The planar structure and nitrogen atoms of the pyridazine core contribute to the electronic and physical properties required for these advanced materials.

Development of Novel Pyridazine Derivatives through Functionalization

The synthetic versatility of this compound lies in the differential reactivity of its C-Br and C-Cl bonds. This allows for a wide range of functionalization reactions to produce novel derivatives. Late-stage functionalization is a key strategy for efficiently synthesizing complex molecules. acs.org

Common transformations include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the halogen atoms by nucleophiles. Typically, the chlorine atom is more susceptible to SNAr reactions than the bromine atom, allowing for selective substitution.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive in standard cross-coupling reactions like Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) than the C-Cl bond. researchgate.net This differential reactivity enables chemists to perform sequential couplings to introduce different groups at the 3- and 6-positions of the pyridazine ring.

These functionalization methods provide access to a vast chemical space of polysubstituted pyridazines, each with potentially unique properties and applications. researchgate.net

Table 2: Common Functionalization Reactions of Dihalogenated Pyridazines

| Reaction Type | Reactive Site Preference | Type of Bond Formed | Common Reagents |

| Nucleophilic Aromatic Substitution | C-Cl > C-Br | C-N, C-O, C-S | Amines, Alkoxides, Thiolates |

| Suzuki-Miyaura Coupling | C-Br > C-Cl | C-C (Aryl/Vinyl) | Aryl/Vinyl Boronic Acids, Pd Catalyst, Base |

| Sonogashira Coupling | C-Br > C-Cl | C-C (Alkynyl) | Terminal Alkynes, Pd/Cu Catalysts, Base researchgate.net |

Exploration of Biological Activities and Structure Activity Relationships of Pyridazine Derivatives

Antimicrobial Research Utilizing Pyridazine (B1198779) Scaffolds

The pyridazine nucleus is a key structural component in the development of new antimicrobial agents. researchgate.netmdpi.combenthamdirect.com Studies have demonstrated that various derivatives exhibit activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netbiomedpharmajournal.org

Research into new pyridazinium compounds highlighted several structure-activity relationships. For instance, a comparative analysis showed that cis-isomers are consistently more active than their corresponding trans-isomers. nih.gov Furthermore, the degree of saturation in pyrrolopyridazine derivatives plays a crucial role in their activity and selectivity. Saturated derivatives show greater activity against Pseudomonas aeruginosa and Candida albicans, while partially saturated versions are more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov Aromatic pyrrolopyridazine compounds, in contrast, are primarily active against Bacillus subtilis. nih.gov

In one study, a series of novel pyridazinone derivatives were synthesized and screened for antibacterial activity. Compounds 7 and 13 from this series were identified as the most potent, showing significant activity against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values ranging from 3.74 to 8.92 µM. mdpi.com Another study reported that some synthesized diarylurea derivatives based on pyridazinone scaffolds showed promising antimicrobial properties. Specifically, compound 10h was potent against Staphylococcus aureus, and compound 8g exhibited significant activity against Candida albicans, both with a Minimum Inhibitory Concentration (MIC) of 16 μg mL−1. rsc.org

| Compound | Target Organism | Activity | Reference |

| Saturated Pyrrolopyridazines | Pseudomonas aeruginosa, Candida albicans | Strong Activity | nih.gov |

| Partially Saturated Pyrrolopyridazines | Staphylococcus aureus, Bacillus subtilis | Strong Activity | nih.gov |

| Aromatic Pyrrolopyridazines | Bacillus subtilis | Active | nih.gov |

| Compound 10h | Staphylococcus aureus | MIC = 16 μg/mL | rsc.org |

| Compound 8g | Candida albicans | MIC = 16 μg/mL | rsc.org |

Investigations into Anticancer Potential of Pyridazine-Derived Molecules

The pyridazine scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing significant cytotoxic activity against various cancer cell lines. scispace.comnih.govresearchgate.net These compounds target a wide array of biological processes involved in the development and progression of cancer. nih.gov

Pyridazine-containing compounds have been developed as inhibitors of key targets in oncology, such as glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain containing protein (BRD), which are involved in tumor metabolism, cell signaling, and epigenetic modifications, respectively. nih.gov Several pyridazine derivatives are currently in clinical use for treating different cancers, including Ensartinib, Ponatinib, and Telaglenastat. acs.org

A study focused on pyridazinone-based diarylurea derivatives found that compounds 8f , 10l , and 17a demonstrated significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines, with growth inhibition percentages ranging from 62.21% to 100.14%. rsc.org Further investigation of compounds 10l and 17a showed GI₅₀ values between 1.66 and 100 μM. rsc.org Another series of pyridazin-3-one derivatives, 2S-5 and 2S-13 , showed selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and 4T1) with IC₅₀ values in the low micromolar range. researchgate.net

| Compound | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 2S-5 | MDA-MB-231 (TNBC) | 6.21 µM | researchgate.net |

| 2S-5 | 4T1 (TNBC) | 7.04 µM | researchgate.net |

| 2S-13 | MDA-MB-231 (TNBC) | 7.73 µM | researchgate.net |

| 2S-13 | 4T1 (TNBC) | 8.21 µM | researchgate.net |

| 10l, 17a | Various | GI₅₀: 1.66–100 μM | rsc.org |

Enzyme and Receptor Interaction Studies for Pyridazine Derivatives

The versatility of the pyridazine structure allows it to interact with a wide range of biological enzymes and receptors. benthamdirect.comresearchgate.net This has led to the development of pyridazine derivatives as potent and selective inhibitors for various therapeutic targets.

One area of significant research is the inhibition of cyclin-dependent kinases (CDKs), a family of enzymes that regulate the cell cycle. scispace.com Pyrazolopyridazine compounds have been identified as potent inhibitors of CDK1/cyclin B, with analogues showing antitumor activity. scispace.com Molecular modeling has been used to understand the interaction between these compounds and the ATP binding site of CDK2. scispace.com

In another study, new pyrazole–pyridazine hybrids were designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking studies revealed that these compounds fit into the active site of the COX-2 enzyme. The pyrazole nitrogen atom of one compound was involved in binding with the amino acid residue Arg499, while the amino group interacted with Phe504. nih.gov

Pyridazine derivatives have also been investigated as acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. Starting from a lead compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine 1 , structural modifications led to the indenopyridazine derivative 4g , which was a more potent inhibitor with an IC₅₀ of 10 nM. nih.gov Another derivative, 4c , was found to be 100 times more selective for human AChE over butyrylcholinesterase (BuChE). nih.gov

Understanding Molecular Mechanisms of Action

The anticancer effects of pyridazine derivatives are attributed to several mechanisms of action. scispace.com These include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest, often in the G1 phase. scispace.com For example, compound 10l , a pyridazinone-based diarylurea derivative, was found to induce cell cycle arrest in the G0–G1 phase in the A549 lung cancer cell line. rsc.org Gene expression analysis of this compound showed it upregulated pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. rsc.org

Similarly, the pyridazin-3-one derivative 2S-13 was found to modulate several key signaling pathways implicated in cancer, including the PI3K-Akt, MAPK, apoptosis, and HIF-1 pathways. researchgate.net A series of 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway, which is involved in apoptosis and cell survival. acs.org

In the context of antimicrobial activity, the precise mechanisms are still being elucidated but are thought to involve the disruption of essential cellular processes in the targeted microorganisms.

Structural Modifications and their Impact on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyridazine derivatives. nih.govresearchgate.netnih.gov Research has shown that even minor structural modifications to the pyridazine core or its substituents can have a significant impact on biological activity.

For AChE inhibitors, introducing a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity and selectivity. nih.gov Modifications to the benzylpiperidine moiety, however, were generally detrimental to the inhibitory activity. nih.gov

In the development of antibacterial pyridazin-3(2H)-one derivatives, it was observed that introducing an ethyl ester group at the N-1 position led to a decrease in activity against S. aureus. mdpi.com Conversely, the hydrolysis of this ester group resulted in an increase in activity against Gram-negative bacteria like P. aeruginosa and A. baumannii. mdpi.com

For anticancer agents, SAR studies have provided insights for rational drug design. nih.gov For instance, in a series of pyridazine-based amyloid inhibitors, the type and position of substituents on the flanking aromatic rings were found to be important for their inhibitory roles. A fluorinated compound proved to be a more effective kinetic inhibitor than the original lead compound. nih.gov

Future Research Directions in 3 Bromo 6 Chloro 4 Methylpyridazine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of pyridazine (B1198779) cores exist, a dedicated focus on optimizing the production of 3-Bromo-6-chloro-4-methylpyridazine (B6166775) is a critical first step for enabling broader research. Future efforts should prioritize green chemistry principles, aiming for higher yields, reduced waste, and the use of less hazardous reagents.

One promising avenue is the exploration of Lewis acid-mediated reactions. For instance, a method involving the inverse electron-demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, mediated by boron trifluoride, has been shown to produce 3-bromo-pyridazines with high regiocontrol under mild conditions. organic-chemistry.org Adapting this methodology could provide a practical and scalable approach to synthesizing the target compound and its analogs, offering a greener alternative to traditional methods that may require harsh conditions. organic-chemistry.org

Furthermore, research into catalytic methods, such as those employing palladium or ruthenium catalysts, could lead to more efficient ring-closure reactions, a common challenge in heterocyclic synthesis. liberty.edu The development of one-pot syntheses or flow chemistry processes would also represent a significant advance, improving efficiency and scalability for future applications.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bromine and chlorine atoms on the this compound ring are prime handles for a variety of chemical transformations, particularly cross-coupling reactions. The reactivity of 3-bromo-pyridazines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings has been demonstrated, allowing for the introduction of a wide range of substituents with excellent regioselectivity. organic-chemistry.org

Future research should systematically explore these and other cross-coupling reactions at both the 3- and 6-positions of the pyridazine ring. This would generate a library of novel derivatives with diverse functionalities. Investigating the differential reactivity of the C-Br versus the C-Cl bond under various catalytic conditions will be crucial for selective functionalization. For example, an efficient method has been developed for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, demonstrating that selective transformations are feasible on related scaffolds. researchgate.net

The table below summarizes potential catalytic transformations that could be explored for this compound, based on established methods for related compounds.

| Reaction Type | Potential Reagent/Catalyst System | Potential Product Class | Reference |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl/heteroaryl-substituted pyridazines | organic-chemistry.org |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted pyridazines | organic-chemistry.org |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-substituted pyridazines | organic-chemistry.org |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Ir) | Directly functionalized pyridazine core | N/A |

Advanced Materials Science Applications

Pyridazine-based compounds are recognized for their potential as organic semiconductors due to their planar, aromatic structure containing nitrogen atoms. liberty.edu This suggests that this compound could serve as a valuable building block for novel organic electronic materials.

Future research should focus on synthesizing oligomers and polymers incorporating the this compound unit. Through strategic derivatization using the cross-coupling reactions mentioned previously, the electronic properties (e.g., HOMO/LUMO levels, bandgap) of these materials could be finely tuned. Potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of pyridazine-based iridium(III) complexes for use in PHOLEDs highlights the potential of this heterocyclic core in advanced materials. researchgate.net

Computational Design and Prediction of New Derivatives with Desired Properties

In silico methods are indispensable tools in modern chemical research. The application of computational chemistry to this compound can accelerate the discovery of new derivatives with specific, desirable properties.

Molecular docking and dynamics simulations can be employed to design derivatives with potential biological activity. researchgate.netacs.org For instance, studies on other pyridazine hybrids have successfully used these methods to predict binding modes and identify potent inhibitors of biological targets like COX-2. nih.gov By building a virtual library of derivatives and screening them against various protein targets, research can be prioritized on the most promising candidates for synthesis and experimental testing.

Beyond biological activity, Density Functional Theory (DFT) calculations can predict the geometric and electronic properties of new derivatives, guiding the design of molecules for materials science applications. Physicochemical and pharmacokinetic properties can also be predicted using online tools, helping to assess the drug-like nature of newly designed compounds. nih.gov

Integrated Experimental and Theoretical Approaches in Pyridazine Research

The most effective progress in understanding and utilizing this compound will come from a synergistic combination of experimental synthesis and theoretical investigation. This integrated approach allows for a cycle of design, prediction, synthesis, and testing that is both efficient and insightful.

A powerful research workflow would involve:

Computational Design: Using molecular modeling to design novel derivatives of this compound with predicted high activity or specific material properties. acs.org

Synthesis: Synthesizing the most promising candidates identified through computational screening. acs.org

Experimental Evaluation: Testing the synthesized compounds for their biological activity (e.g., enzyme inhibition assays) or material properties (e.g., spectroscopic and electronic characterization). liberty.edunih.gov

Structure-Activity Relationship (SAR) Analysis: Correlating the experimental results with the structural features of the molecules. SAR studies have been crucial in understanding the requirements for activity in other pyridazine series. nih.gov

Iterative Refinement: Using the experimental data and SAR insights to refine the computational models and design the next generation of improved derivatives.

This integrated strategy has proven successful in the development of novel pyridazine-based anticancer agents, where design, synthesis, in vitro evaluation, and in silico modeling were combined to identify potent compounds. acs.org Adopting such a comprehensive approach will undoubtedly accelerate the exploration of this compound chemistry and unlock its full potential.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-6-chloro-4-methylpyridazine?

Methodological Answer: The synthesis typically involves halogenation and coupling strategies. For example:

- Stepwise halogenation : Introduce bromo and chloro groups sequentially via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) .

- Intermediate purification : Recrystallization using polar aprotic solvents like DMF or ethanol is critical to isolate high-purity products .

- Validation : Confirm regioselectivity via H NMR and mass spectrometry, comparing fragmentation patterns to reference data .

Q. How can researchers optimize reaction yields for this compound?

Methodological Answer:

- Temperature control : Maintain reaction temperatures between 80–120°C to balance reactivity and decomposition risks .

- Catalyst screening : Test palladium (e.g., Pd(PPh)) or copper catalysts for cross-coupling efficiency .

- Solvent selection : Use DMF or THF for SNAr reactions due to their ability to stabilize transition states .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use DMF/water mixtures for high recovery rates, as demonstrated in analogous pyridazine derivatives .

- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) to resolve halogenated byproducts .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Q. What strategies address contradictory spectral data (e.g., melting point or NMR shifts) in synthesized batches?

Methodological Answer:

Q. How can researchers functionalize the pyridazine core for targeted applications?

Methodological Answer:

Q. What role does this compound play in medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.